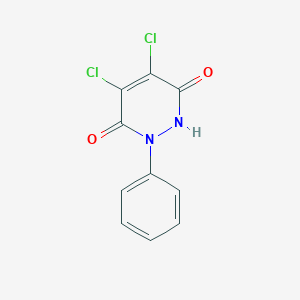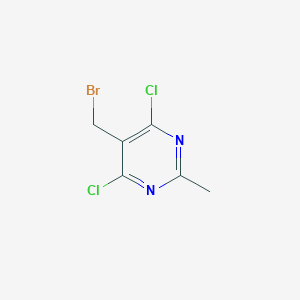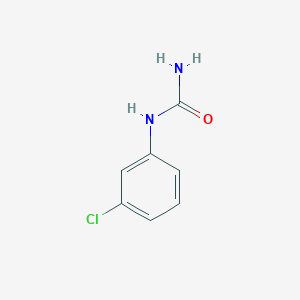
Siringato de metilo
Descripción general
Descripción
Methyl Syringate is used in studies of volatile compound and sensorial characterization of red wine aged in cherry, chestnut, false acacia, ash and oak wood barrels
Methyl syringate is a benzoate ester obtained by the formal condensation of carboxy group of syringic acid with methanol. It has a role as a plant metabolite. It is a benzoate ester, a dimethoxybenzene and a member of phenols. It derives from a syringic acid.
Aplicaciones Científicas De Investigación
Investigación antidiabética
Siringato de metilo: se ha identificado como un posible candidato terapéutico para el tratamiento o la prevención de la diabetes tipo 2. Actúa como un inhibidor de doble objetivo de las protein-tirosina fosfatasas PTPN2 y PTPN6, que están involucradas en la resistencia a la insulina . Los estudios in vitro han demostrado que el this compound aumenta la captación de glucosa en los adipocitos 3T3-L1 maduros y mejora la fosforilación de la proteína cinasa activada por AMP (AMPK), lo que sugiere su promesa como agente antidiabético .
Propiedades antioxidantes
Este compuesto ha sido reconocido por sus propiedades antioxidantes, particularmente como un eliminador específico de radicales aniónicos superóxido. Esta actividad es crucial en el contexto de las enfermedades relacionadas con el estrés oxidativo y la preservación de especímenes biológicos .
Actividad antimicrobiana
El this compound ha sido estudiado por su actividad antimicrobiana. Es uno de los compuestos fenólicos identificados en ciertas especies de plantas y miel, que contribuyen a sus propiedades antimicrobianas .
Ecología química
En el campo de la ecología química, el this compound se ha evaluado como antialimentario para el gorgojo del pino, Hylobius abietis, una plaga de plántulas de coníferas plantadas en Europa. Su presencia en las heces del gorgojo del pino sugiere un papel en la disuasión del comportamiento de alimentación .
Síntesis orgánica
Como reactivo químico, el this compound se utiliza en reacciones de síntesis orgánica, incluidas las reacciones de esterificación, oxidación y adición de ésteres. Su estabilidad en condiciones normales lo convierte en un reactivo valioso en varias vías sintéticas .
Química analítica
El this compound se utiliza en química analítica para la identificación de descriptores químicos en mezclas complejas, como la distinción del origen de los rones utilizando técnicas quimiométricas. Su presencia y concentración pueden servir como marcadores en el análisis de muestras de alimentos y bebidas .
Mecanismo De Acción
Target of Action
Methyl syringate’s primary targets are the Transient Receptor Potential Channel Ankryn 1 (TRPA1) and Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTPN6 . TRPA1 is a member of the TRP superfamily of structurally related, nonselective cation channels often coexpressed in sensory neurons . PTPN2 and PTPN6 are involved in insulin resistance .
Mode of Action
Methyl syringate selectively activates hTRPA1 . It acts as a dual-targeting inhibitor of PTPN2 and PTPN6 . It inhibits the catalytic activity of PTPN2 and PTPN6 in vitro .
Biochemical Pathways
Methyl syringate affects the biochemical pathways related to TRPA1 and PTPN2/PTPN6. Activation of TRPA1 can lead to various physiological responses, including pain sensation and inflammation . Inhibition of PTPN2 and PTPN6 can increase glucose uptake, which is beneficial for managing type 2 diabetes .
Pharmacokinetics
It’s known that methyl syringate can regulate food intake and gastric emptying through a trpa1-mediated pathway .
Result of Action
Methyl syringate’s action results in the activation of TRPA1 and the inhibition of PTPN2 and PTPN6 . This leads to increased glucose uptake in mature 3T3-L1 adipocytes . It can also regulate food intake and gastric emptying .
Action Environment
It’s known that methyl syringate is found in kalopanax pictus nakai (araliaceae), suggesting that it may be influenced by the plant’s growth conditions .
Propiedades
IUPAC Name |
methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237016 | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-35-5 | |
| Record name | Methyl syringate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl syringate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SYRINGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)







